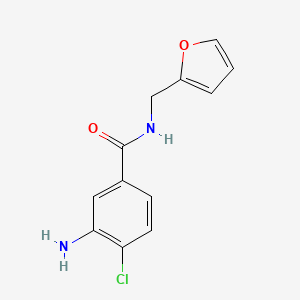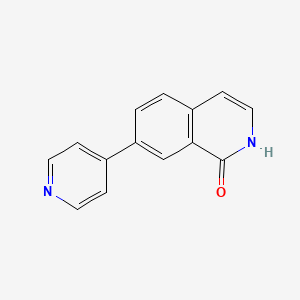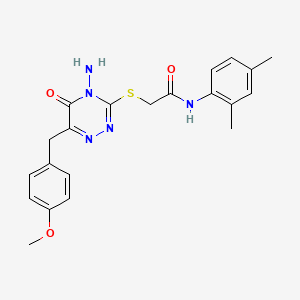
3-Amino-4-chloro-N-(2-furylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-4-chloro-N-(2-furylmethyl)benzamide is an organic compound with the molecular formula C({12})H({11})ClN({2})O({2}) It is characterized by the presence of an amino group, a chloro substituent, and a furan ring attached to a benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-chloro-N-(2-furylmethyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-3-nitrobenzoic acid and 2-furylmethylamine.
Reduction: The nitro group of 4-chloro-3-nitrobenzoic acid is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Amidation: The resulting 3-amino-4-chlorobenzoic acid is then reacted with 2-furylmethylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Types of Reactions:
Oxidation: The furan ring can undergo oxidation reactions, leading to the formation of furan-2,3-dione derivatives.
Reduction: The chloro substituent can be reduced to a hydrogen atom under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO({3})).
Reducing Agents: Iron powder, palladium on carbon (Pd/C) with hydrogen gas.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Furan-2,3-dione derivatives.
Reduction Products: 3-Amino-4-chlorobenzamide.
Substitution Products: N-alkyl or N-acyl derivatives of this compound.
Chemistry:
Catalysis: Used as a ligand in coordination chemistry for catalysis.
Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmacology: Investigated for potential use as a pharmaceutical agent due to its structural similarity to bioactive compounds.
Biochemical Studies: Used in studies of enzyme inhibition and receptor binding.
Industry:
Material Science:
Mécanisme D'action
The mechanism of action of 3-Amino-4-chloro-N-(2-furylmethyl)benzamide depends on its application. In pharmacological contexts, it may interact with specific enzymes or receptors, inhibiting their activity or altering their function. The furan ring and amino group are likely involved in binding interactions with molecular targets, while the chloro substituent may influence the compound’s overall reactivity and stability.
Comparaison Avec Des Composés Similaires
3-Amino-4-chlorobenzamide: Lacks the furan ring, making it less versatile in certain applications.
4-Chloro-N-(2-furylmethyl)benzamide: Lacks the amino group, which may reduce its reactivity in substitution reactions.
3-Amino-N-(2-furylmethyl)benzamide: Lacks the chloro substituent, potentially affecting its chemical stability and reactivity.
Uniqueness: 3-Amino-4-chloro-N-(2-furylmethyl)benzamide is unique due to the combination of its functional groups, which confer a balance of reactivity and stability. This makes it a valuable compound for diverse applications in scientific research and industry.
Propriétés
IUPAC Name |
3-amino-4-chloro-N-(furan-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c13-10-4-3-8(6-11(10)14)12(16)15-7-9-2-1-5-17-9/h1-6H,7,14H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPJRPRMXOSCORN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=CC(=C(C=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 2-[2-(2-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2980606.png)
![N-[1-(Cyclopropanecarbonyl)azetidin-3-yl]but-2-ynamide](/img/structure/B2980608.png)
![N-[2-(3,4-dihydroxyphenyl)ethyl]hept-6-ynamide](/img/structure/B2980609.png)

![3-(4-bromobenzyl)-9-(furan-2-ylmethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2980612.png)

![2-Chloro-N-(1,1-dioxo-7-oxa-1lambda6-thiaspiro[3.5]nonan-3-yl)-N-methylacetamide](/img/structure/B2980614.png)
![5-[(3-Chlorophenoxy)methyl]furan-2-carbohydrazide](/img/structure/B2980617.png)

![2-{4-[2-(2H-1,3-benzodioxol-5-yl)ethyl]-4-methyl-2,5-dioxoimidazolidin-1-yl}-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2980619.png)

![1-(2,4-Dimethylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2980622.png)
![Ethyl 3-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2980626.png)

